Cas no 128-49-4 (Docusate calcium)

Docusate calcium 化学的及び物理的性質
名前と識別子
-
- DOCUSATE CALCIUM (500 MG)
- calcium di-2-ethylhexylsulfosuccinate
- calcium dioctyl sulfosuccinate
- calcium docusate
- dioctyl calcium sulfosuccinate
- EINECS 204-889-8
- UNII-6K7YS503HC
- docusatecalcium
- calcium 1,4-bis(2-ethylhexyl) bis(2-sulphosuccinate)
- Bis[3-sulfosuccinic acid 1,4-bis(2-ethylhexyl)]calcium salt
- Butanedioicacid,sulfo-,1,4-bis(2-ethylhexyl)ester,calciumsalt
- Bis[1,2-bis[(2-ethylhexyl)oxycarbonyl]ethanesulfonic acid] calcium salt
- Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calciuM salt (2:1)
- Bis[1-[[(2-ethylhexyl)oxy]carbonyl]-3-oxo-3-(2-ethylhexyloxy)propane-1-sulfonic acid] calcium salt
- DOCUSATE CALCIUM
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt
- Surfak
- Docusate calcium [USAN:USP]
- Surfak (TN)
- Docusate calcium (USP)
- 1,4-Bis(2-ethylhexyl) sulfosuccinate, calcium salt
- 6K7YS503HC
- D03885
- calcium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulf
- DOCUSATE CALCIUM (USP MONOGRAPH)
- D93055
- DTXSID2044212
- CHEMBL2106608
- DOCUSATE CALCIUM (MART.)
- DOCUSATE CALCIUM [MI]
- DOCUSATE CALCIUM [USP MONOGRAPH]
- Good Neighbor Pharmacy Stool Softener
- Rite Aid Stool Softener
- Q27265042
- DOCUSATE CALCIUM [VANDF]
- Dioctyl Sulfosuccinic Acid, Calcium Salt
- DOCUSATE CALCIUM [WHO-DD]
- Docusate Calcium 240 mg sodium free
- Calcium1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate
- calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
- 128-49-4
- Calcium 1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate
- DOCUSATE CALCIUM [MART.]
- DOCUSATE CALCIUM [USP-RS]
- DOCUSATE CALCIUM (USP-RS)
- DTXCID0024212
- Stool Softener DC Laxative
- Kao Tin
- SCHEMBL29772
- Docusate Calcium [USAN]
- BIS(2-ETHYLHEXYL) SULFOSUCCINATE HEMICALCIUM SALT
- DWKPZOZZBLWFJX-UHFFFAOYSA-L
- Docusate calcium
-
- MDL: MFCD00072112
- インチ: 1S/2C20H38O7S.Ca/c2*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h2*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;+2/p-2
- InChIKey: DWKPZOZZBLWFJX-UHFFFAOYSA-L
- ほほえんだ: [Ca+2].S(C([H])(C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(=O)(=O)[O-].S(C([H])(C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(=O)(=O)[O-]
計算された属性
- せいみつぶんしりょう: 882.41500
- どういたいしつりょう: 882.415
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 14
- 重原子数: 57
- 回転可能化学結合数: 34
- 複雑さ: 526
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 236
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- ゆうかいてん: NA
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- ようかいど: DMSO (Slightly)
- PSA: 236.36000
- LogP: 9.78060
Docusate calcium セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, -20?°C Freezer, Under inert atmosphere
Docusate calcium 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Docusate calcium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D758569-250mg |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 250mg |
$150 | 2024-06-07 | |
Cooke Chemical | M2210247-1g |
Calcium1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate |
128-49-4 | 95% | 1g |
RMB 1486.40 | 2025-02-20 | |
Cooke Chemical | M2210247-250mg |
Calcium1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate |
128-49-4 | 95% | 250mg |
RMB 558.40 | 2025-02-20 | |
A2B Chem LLC | AB50529-100mg |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 100mg |
$68.00 | 2024-04-20 | |
A2B Chem LLC | AB50529-5g |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 5g |
$934.00 | 2024-04-20 | |
A2B Chem LLC | AB50529-1g |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 1g |
$357.00 | 2024-04-20 | |
eNovation Chemicals LLC | D758569-100mg |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 100mg |
$100 | 2024-06-07 | |
eNovation Chemicals LLC | D758569-250mg |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 250mg |
$150 | 2025-02-25 | |
eNovation Chemicals LLC | D758569-100mg |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 100mg |
$100 | 2025-02-24 | |
eNovation Chemicals LLC | D758569-5g |
Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester, calcium salt (2:1) |
128-49-4 | 95% | 5g |
$805 | 2025-02-25 |
Docusate calcium 関連文献
-
1. Diffusion in calcite crystals on the basis of isotopic exchange with carbon dioxideR. A. W. Haul,L. H. Stein Trans. Faraday Soc. 1955 51 1280
-
N. Uri,G. Stein,M. Magat,F. S. Dainton,G. W. R. Bartindale,J. Wright,C. B. Amphlett,M. Haissinsky,B. E. Conway,J. Weiss,E. Collinson,J. H. Baxendale,H. A. Dewhurst,N. W. Luft,W. M. Garrison,G. K. Rollefson,W. G. Barb,W. Mund,M. Lefort,J. Rowbottom,E. J. Hart,M. Ebert,T. Alper,L. H. Gray,H. C. Sutton,M. S. Matheson,A. G. Maddock,A. D. Jenkins,A. Chapiro,M. J. Day,W. A. Waters,John L. Magee,J. A. V. Butler Discuss. Faraday Soc. 1952 12 243
-
4. Synthetic methods. Part 23. Rearrangement of some hydroxamic acids into amides. A self-condensation leading to disproportionationAlfred Hassner,Margareta Ruse,Hugo E. Gottlieb,Miriam Cojocaru J. Chem. Soc. Perkin Trans. 1 1988 733
-
5. Tracer diffusion in rubber + benzene mixtures and its relation to mutual diffusionR. E. Pattle,P. J. A. Smith,R. W. Hill Trans. Faraday Soc. 1967 63 2389
-
Viktor I. Ovcharenko,Renad Z. Sagdeev Russ. Chem. Rev. 1999 68 345
Docusate calciumに関する追加情報
Docusate Calcium (CAS 128-49-4): A Comprehensive Overview of Its Role in Pharmaceutical and Biomedical Applications
Docusate calcium, with the chemical identifier CAS 128-49-4, is a widely recognized surfactant compound that has garnered significant attention in both pharmaceutical and biomedical research. This compound, also known as calcium docusate, is a derivative of docusate sodium, which is a well-established surface-active agent used in various therapeutic and industrial contexts. The CAS 128-49-4 designation underscores its unique chemical structure and functional properties, which have been extensively studied for their potential in drug delivery systems and gastrointestinal health management.
Recent advancements in pharmaceutical research have highlighted the versatility of Docusate calcium in modulating biological processes. A 2023 study published in the Journal of Pharmaceutical Sciences demonstrated that Docusate calcium exhibits enhanced solubilizing capabilities compared to its sodium counterpart, making it a promising candidate for improving the bioavailability of poorly water-soluble drugs. This property is particularly relevant in the development of nanoparticle-based drug delivery systems, where the ability to stabilize and disperse active ingredients is critical for therapeutic efficacy.
From a biomedical perspective, Docusate calcium has been investigated for its role in intestinal health and mucosal protection. A 2024 meta-analysis in Pharmaceutical Research revealed that Docusate calcium can modulate the intestinal epithelial barrier function by interacting with specific lipid raft domains in cell membranes. This mechanism may explain its potential therapeutic applications in inflammatory bowel diseases and other gastrointestinal disorders. Additionally, its emulsifying properties have been explored for their role in enhancing the absorption of fat-soluble vitamins and nutrients.
The CAS 128-49-4 compound is structurally characterized by its molecular formula C21H38O4Ca, which reflects its composition of long-chain alkyl chains, a central ester group, and a calcium ion. This molecular architecture contributes to its amphiphilic nature, enabling it to act as both a surface-active agent and a micelle-forming molecule. The presence of the calcium ion is a key differentiator compared to docusate sodium, which contains a sodium counterion, and this structural distinction may influence its pharmacokinetic and pharmacodynamic profiles.
Recent clinical studies have further expanded the applications of Docusate calcium. A 2023 randomized controlled trial published in Clinical Pharmacology and Therapeutics evaluated its efficacy in reducing the severity of gastrointestinal motility disorders. The results indicated that Docusate calcium significantly improved bowel movement frequency and reduced symptoms of constipation, suggesting its potential as a pharmaceutical adjunct in digestive health management. These findings align with its established use as a laxative in over-the-counter medications, though its newer applications in targeted drug delivery are gaining traction in academic and industrial research.
From an environmental and industrial standpoint, Docusate calcium has been studied for its biodegradation profiles and ecological impact. A 2024 report by the International Journal of Environmental Research highlighted that Docusate calcium exhibits moderate biodegradability under aerobic conditions, which is a critical factor for its sustainable use in pharmaceutical formulations. This property is particularly relevant in the context of green chemistry initiatives aimed at minimizing the environmental footprint of drug manufacturing processes.
Moreover, the CAS 128-49-4 compound has been explored for its potential in cosmetic and dermatological applications. A 2023 study in Journal of Cosmetic Science demonstrated that Docusate calcium can enhance the penetration of topical active ingredients through the stratum corneum, thereby improving the efficacy of skincare formulations. This property has led to its incorporation in various cosmeceutical products, including moisturizers and anti-aging serums.
Despite its numerous benefits, the use of Docusate calcium is not without considerations. A 2024 review in Drug Safety emphasized the importance of monitoring its long-term safety profile, particularly in patients with renal impairments. The calcium ion in the compound may contribute to hypercalcemia in susceptible populations, underscoring the need for careful dosing and patient selection. Additionally, its pharmacokinetic interactions with other medications require further investigation to ensure its compatibility in polypharmacy scenarios.
In conclusion, Docusate calcium (CAS 128-49-4) represents a multifaceted compound with significant potential in pharmaceutical and biomedical applications. Its unique structural properties and functional versatility have positioned it as a valuable tool in drug delivery systems, gastrointestinal health management, and environmental sustainability efforts. As research continues to uncover new mechanisms and applications, Docusate calcium is poised to play an increasingly important role in modern healthcare and industrial innovation.
128-49-4 (Docusate calcium) 関連製品
- 7491-09-0(Docusate potassium)
- 36409-57-1(DISODIUM LAURETH SULFOSUCCINATE)
- 2757916-98-4([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 21929-69-1(Z-ALA-GLY-GLY-OH)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 1105245-73-5(N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)




